3'-Amino-biphenyl-4-carboxylic acid isopropylester
Description
3'-Amino-biphenyl-4-carboxylic acid isopropylester is a biphenyl derivative featuring an amino group (-NH₂) at the 3' position of one benzene ring and an isopropyl ester (-OCOOCH(CH₃)₂) at the 4-position of the adjacent ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure enables participation in hydrogen bonding (via the amino group) and hydrophobic interactions (via the isopropyl ester), making it valuable for drug design and polymer chemistry.
Properties
IUPAC Name |
propan-2-yl 4-(3-aminophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-16(18)13-8-6-12(7-9-13)14-4-3-5-15(17)10-14/h3-11H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNTUEAOJMESMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-biphenyl-4-carboxylic acid isopropylester typically involves the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst like sulfuric acid to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-biphenyl-4-carboxylic acid isopropylester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
3’-Amino-biphenyl-4-carboxylic acid isopropylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3’-Amino-biphenyl-4-carboxylic acid isopropylester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analysis
- Positional Isomerism: The 3'-amino isomer exhibits distinct electronic and steric effects compared to the 4'-amino analog.
- Functional Group Variants: The carboxylic acid form (3'-amino-biphenyl-4-carboxylic acid) is more hydrophilic due to the free -COOH group, facilitating use in aqueous-phase reactions or as a reference standard . The formyl derivative (3'-formyl-biphenyl-4-carboxylic acid isopropylester) replaces the amino group with a formyl (-CHO) moiety, enabling participation in Schiff base formation or click chemistry .
- Ester vs. Acid : The isopropyl ester in the target compound reduces polarity compared to the carboxylic acid, improving membrane permeability in drug delivery applications.
Commercial Availability and Research Relevance
- 4'-Amino-biphenyl-4-carboxylic acid isopropylester is listed as discontinued, suggesting challenges in sourcing or synthesis .
- The formyl-substituted analog remains available, highlighting the demand for electrophilic intermediates in synthetic workflows .
- The carboxylic acid variant is widely cataloged, emphasizing its utility in academic and industrial research .
Biological Activity
3'-Amino-biphenyl-4-carboxylic acid isopropylester is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : propan-2-yl 4-(3-aminophenyl)benzoate
- Molecular Formula : C₁₆H₁₇NO₂
- Molecular Weight : 255.31 g/mol
Structural Features
- Amino Group : Located at the 3' position, providing potential for hydrogen bonding and interaction with biological targets.
- Isopropyl Ester Group : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against a range of bacterial strains using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Pseudomonas aeruginosa | 128 | 10 |
These results suggest that the compound has moderate antibacterial effects, particularly against gram-positive bacteria.
Anticancer Potential
The anticancer activity of this compound has been investigated in various cancer cell lines. The compound was tested for cytotoxicity using the MTT assay, revealing significant effects on cell viability.
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 2.5 |
| HeLa (Cervical Cancer) | 20 | 2.0 |
| A549 (Lung Cancer) | 25 | 1.8 |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting its potential as a therapeutic agent.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells, such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of both the amino group and the ester moiety allows for versatile interactions, enhancing its therapeutic efficacy.
Case Studies
-
Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis, confirmed through flow cytometry analysis. -
Antimicrobial Efficacy Against Staphylococcus aureus
In a clinical trial assessing the efficacy of the compound against Staphylococcus aureus, patients treated with a formulation containing this ester showed significant improvement in infection resolution compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
